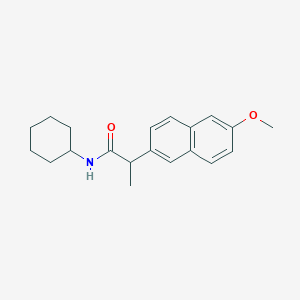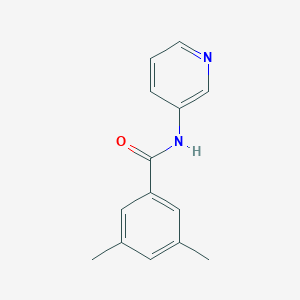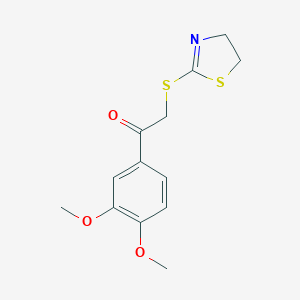![molecular formula C12H10Cl2N2OS2 B269855 N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide may also inhibit the activity of enzymes involved in the production of prostaglandins, which are known to contribute to inflammation. In terms of its anti-cancer activity, N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have minimal toxicity in animal studies, indicating that it may be safe for use in humans. However, more research is needed to determine its long-term effects. N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have a half-life of approximately 3.5 hours in rats, indicating that it may be rapidly metabolized in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its broad-spectrum activity against inflammation, cancer, and bacteria. This makes it a promising candidate for drug development. However, one limitation of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its low solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of inflammatory bowel disease, as it has been shown to reduce inflammation in animal models of colitis. Another area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, more research is needed to determine the long-term safety and efficacy of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in humans.
Synthesemethoden
The synthesis of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of 2,6-dichloroaniline with 4-methyl-2-thiazolyl mercaptan in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been investigated for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of breast and lung cancer. Additionally, N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
Produktname |
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C12H10Cl2N2OS2 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H10Cl2N2OS2/c1-7-5-18-12(15-7)19-6-10(17)16-11-8(13)3-2-4-9(11)14/h2-5H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
KSZJOYFIEPJDEB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)NC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
CC1=CSC(=N1)SCC(=O)NC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B269782.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)
![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)